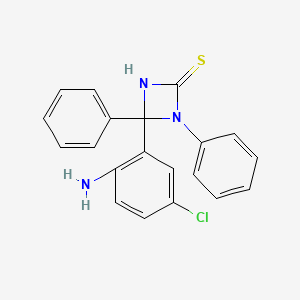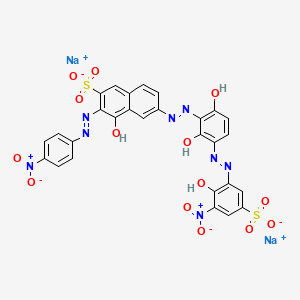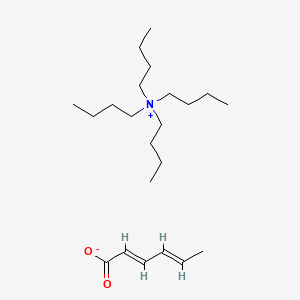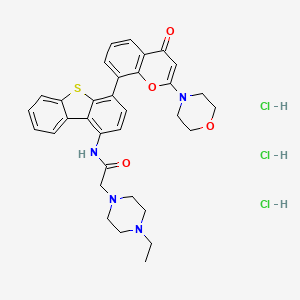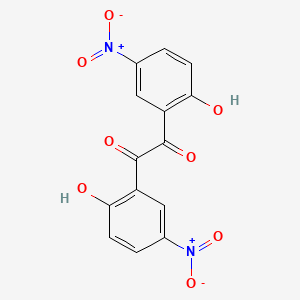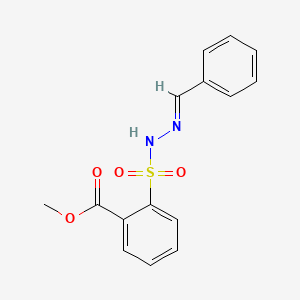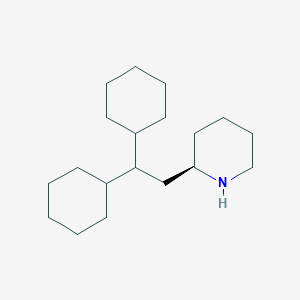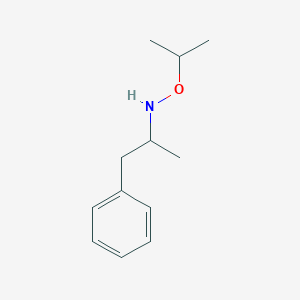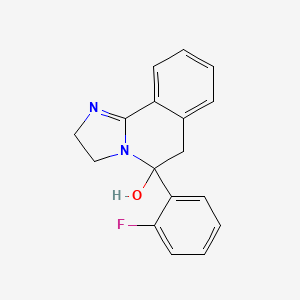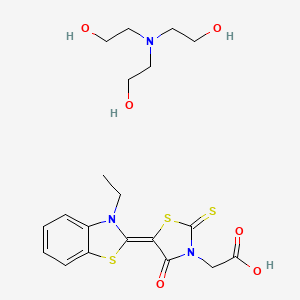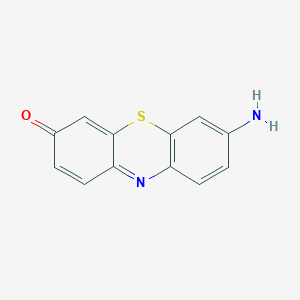
Thionolin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thionolin is a chemical compound known for its unique properties and applications in various fields. It is primarily used as an analytical reagent due to its ability to undergo specific redox reactions. This compound has been studied extensively for its potential in detecting and titrating various ions in solution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thionolin can be synthesized through a series of chemical reactions involving the halogenation of precursor compounds. The process typically involves the use of chlorine or bromine water in ethanolic solution, which converts the precursor into tetrahalogenated products .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using controlled reaction conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the halogenation reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Thionolin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to changes in its redox potential.
Reduction: It can also be reduced, which is useful in analytical applications.
Substitution: Halogenation reactions are common, where chlorine or bromine atoms are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as chlorine or bromine water.
Reduction: Reducing agents like Sn2+, Ti3+, and Cr2+ are used in the presence of this compound.
Substitution: Halogenation is carried out using chlorine or bromine in ethanolic solution.
Major Products Formed:
Tetrahalogenated Products: Formed during halogenation reactions.
Redox Products: Various oxidation and reduction products depending on the reaction conditions.
Applications De Recherche Scientifique
Thionolin has a wide range of applications in scientific research, including:
Chemistry: Used as an analytical reagent for detecting and titrating ions such as Sn2+, Ti3+, and Cr2+.
Medicine: Investigated for its potential use in diagnostic assays.
Industry: Utilized in industrial processes requiring precise ion detection and titration.
Mécanisme D'action
Thionolin exerts its effects through specific redox reactions. It can undergo oxidation and reduction, which makes it useful for detecting and titrating various ions. The molecular targets include ions such as Sn2+, Ti3+, and Cr2+, and the pathways involved are primarily redox reactions .
Comparaison Avec Des Composés Similaires
Thionin: Another compound with antimicrobial properties, found in plants.
Methylene Blue: A compound with similar redox properties used in various applications.
Uniqueness: Thionolin is unique due to its specific redox potential and its ability to selectively detect and titrate certain ions in the presence of others. This makes it particularly valuable in analytical chemistry .
Propriétés
Numéro CAS |
3773-36-2 |
|---|---|
Formule moléculaire |
C12H8N2OS |
Poids moléculaire |
228.27 g/mol |
Nom IUPAC |
7-aminophenothiazin-3-one |
InChI |
InChI=1S/C12H8N2OS/c13-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)14-9/h1-6H,13H2 |
Clé InChI |
OBSWMVCSYZHGIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)SC3=CC(=O)C=CC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


